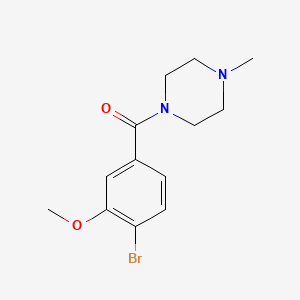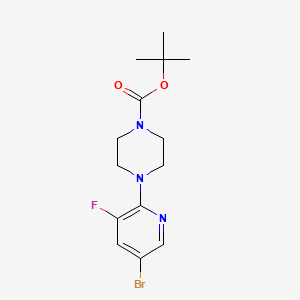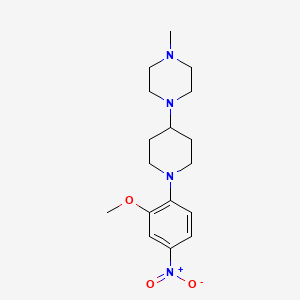
2-Fluoro-4-isobutoxy-benzonitrile
Vue d'ensemble
Description
2-Fluoro-4-isobutoxy-benzonitrile, or FIBN, is a versatile and powerful reagent used in a variety of organic synthesis reactions. It is a nitrile containing a fluorine atom and a butoxy group, and has been studied extensively over the past decade due to its unique properties and potential applications.
Applications De Recherche Scientifique
1. Advanced Synthesis Techniques
The compound has been utilized in advanced synthesis techniques. For example, in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions, demonstrating its relevance in complex organic synthesis (Dunn et al., 2018).
2. Pharmaceutical Intermediate Synthesis
2-Fluoro-4-isobutoxy-benzonitrile has been involved in the synthesis of important pharmaceutical intermediates, such as in the creation of androgen receptor antagonists like MDV3100 (Li Zhi-yu, 2012).
3. Liquid-Crystal Transition Temperature Research
Research into liquid-crystal transition temperatures of various fluoro-substituted benzonitriles, including structures similar to 2-Fluoro-4-isobutoxy-benzonitrile, has been conducted to understand their properties in different states (Kelly & Schad, 1985).
4. Exploration in Organometallic Chemistry
Its use in organometallic chemistry, such as in the study of radiation-induced homolytic aromatic substitution and its interactions with metal ions, has been noted (Eberhardt, 1977).
5. Studies in Fluorescence and Photophysics
The compound has found application in studies related to fluorescence and photophysics, particularly in understanding internal conversion processes in related fluoro-substituted benzonitriles (Druzhinin et al., 2001).
6. Quantum Chemical Analysis
Quantum chemical analysis of isotropic ESR spectra from radical-anions of fluorinated benzonitrile derivatives has been performed, contributing to the understanding of their electronic properties (Starichenko et al., 1985).
Propriétés
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJIFXYRQLGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isobutoxy-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)



![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)


![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)



